Ethyl 6,7-dichloro-3-(trifluoromethyl)-1,4-dihydroquinoxaline-2-carboxylate
Overview
Description
The compound “6,7-dichloro-3-(trifluoromethyl)quinoxalin-2-ol” is a related compound . It has a molecular weight of 283.04 and is a solid in physical form . Its IUPAC name is 6,7-dichloro-3-(trifluoromethyl)-2(1H)-quinoxalinone .
Synthesis Analysis
Quinoxaline can be synthesized by adopting green chemistry principles . The reaction of spontaneous condensation between o-phenylene diamines and 1,2-dicarbonyl compounds gives the product as quinoxaline .Molecular Structure Analysis
The InChI code for “6,7-dichloro-3-(trifluoromethyl)quinoxalin-2-ol” is 1S/C9H3Cl2F3N2O/c10-3-1-5-6 (2-4 (3)11)16-8 (17)7 (15-5)9 (12,13)14/h1-2H, (H,16,17) .Physical And Chemical Properties Analysis
The compound “6,7-dichloro-3-(trifluoromethyl)quinoxalin-2-ol” has a melting point of 242 - 244°C .Scientific Research Applications
- Scientific Field: Medicinal Chemistry
- Application : The quinoxaline ring, which is a part of the compound you mentioned, has a broad spectrum of pharmacological activities . It has been the focus of many studies in the field of medicinal chemistry .
- Methods of Application : The methods of application vary depending on the specific study and the desired pharmacological activity. The presence of a trifluoromethyl group at position 3 of the quinoxaline moiety can increase the activity .
- Results : Specific derivatives of quinoxaline show promising perspectives in the treatment of Mycobacterium tuberculosis . The recent growing interest for these scaffolds may allow identification of novel antitubercular candidates based on this scaffold .
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Scientific Field: Organic Synthesis
- Application : Quinoxaline derivatives are used in organic synthesis . For example, 6,7-dichloro-3-(trifluoromethyl)quinoxalin-2-ol is a compound that can be used in various organic reactions .
- Methods of Application : The specific methods of application would depend on the reaction being carried out. The compound could be used as a reagent, catalyst, or building block in the synthesis of more complex molecules .
- Results : The results would vary depending on the specific reaction. In general, the use of quinoxaline derivatives can help to increase the efficiency and selectivity of organic reactions .
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Scientific Field: Photocatalysis
- Application : Quinoxaline derivatives can be used in photocatalytic reactions . For example, a visible-light-induced decarboxylative C3-difluoroarylmethylation of quinoxalin-2(1H)-one with potassium 2,2-difluoro-2-arylacetate in water at room temperature was developed .
- Methods of Application : The compound is used in a photocatalytic reaction, which is initiated by light. The reaction takes place in water at room temperature .
- Results : The photocatalytic reaction leads to the preparation of C3-difluoroarylmethylated quinoxalin-2(1H)-one .
Safety And Hazards
properties
IUPAC Name |
ethyl 6,7-dichloro-3-(trifluoromethyl)-1,4-dihydroquinoxaline-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9Cl2F3N2O2/c1-2-21-11(20)9-10(12(15,16)17)19-8-4-6(14)5(13)3-7(8)18-9/h3-4,18-19H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZLILJDBHZNVHW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC2=CC(=C(C=C2N1)Cl)Cl)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9Cl2F3N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20650460 | |
Record name | Ethyl 6,7-dichloro-3-(trifluoromethyl)-1,4-dihydroquinoxaline-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20650460 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
341.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 6,7-dichloro-3-(trifluoromethyl)-1,4-dihydroquinoxaline-2-carboxylate | |
CAS RN |
957062-92-9 | |
Record name | Ethyl 6,7-dichloro-3-(trifluoromethyl)-1,4-dihydroquinoxaline-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20650460 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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